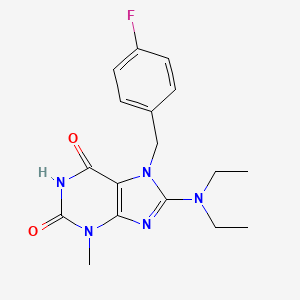![molecular formula C10H9NO B2816273 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile CAS No. 19362-96-0](/img/structure/B2816273.png)
2-[Hydroxy(phenyl)methyl]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Hydroxy(phenyl)methyl]prop-2-enenitrile, also known as 2-[Hydroxy(phenyl)methyl]acrylonitrile, is a chemical compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol . This compound is characterized by the presence of a hydroxy group, a phenyl group, and a nitrile group attached to a prop-2-enenitrile backbone. It is a crystalline compound that has been shown to inhibit the growth of certain fungi, such as Botrytis cinerea .
Métodos De Preparación
The synthesis of 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile typically involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by the addition of a hydroxy group. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[Hydroxy(phenyl)methyl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[Hydroxy(phenyl)methyl]prop-2-enenitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has been studied for its antifungal properties, particularly against Botrytis cinerea.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile exerts its effects involves binding to specific molecular targets. For instance, its antifungal activity is attributed to its ability to bind in an antibonding fashion to the hydrogen atoms on the phenyl ring of the fungal cells, thereby inhibiting their growth . The exact molecular pathways involved in its mechanism of action are still under investigation.
Comparación Con Compuestos Similares
2-[Hydroxy(phenyl)methyl]prop-2-enenitrile can be compared with other similar compounds, such as:
2-[Hydroxy(phenyl)methyl]prop-2-enoic acid: This compound has a similar structure but contains a carboxylic acid group instead of a nitrile group.
2-[Hydroxy(phenyl)methyl]prop-2-enamide: This compound has an amide group in place of the nitrile group.
2-[Hydroxy(phenyl)methyl]prop-2-enol: This compound has an alcohol group instead of the nitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
IUPAC Name |
2-[hydroxy(phenyl)methyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,10,12H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDMZDGNPLMNDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2816196.png)

![3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2816200.png)


![5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2816204.png)



